methyl 2-(2-methylcyclohexylidene)acetate
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Overview
Description
Methyl 2-(2-methylcyclohexylidene)acetate: is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.24 g/mol . It is a liquid at room temperature and is known for its unique chemical structure, which includes a cyclohexylidene ring. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-methylcyclohexylidene)acetate typically involves the reaction of 2-methylcyclohexanone with methyl acetate in the presence of a base catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-methylcyclohexylidene)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Methyl 2-(2-methylcyclohexylidene)acetate is utilized in several scientific research fields, including:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block in drug development.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2-methylcyclohexylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The cyclohexylidene ring structure also allows for unique interactions with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
- Methyl 2-cyclohexylideneacetate
- Methyl 2-(2-ethylcyclohexylidene)acetate
- Methyl 2-(2-propylcyclohexylidene)acetate
Comparison: Methyl 2-(2-methylcyclohexylidene)acetate is unique due to its specific methyl substitution on the cyclohexylidene ring, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits different reactivity patterns and interactions with biological targets, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
2208-95-9 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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